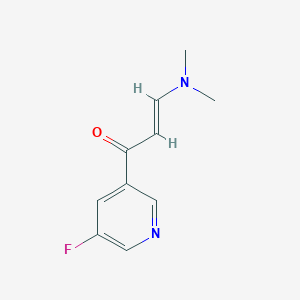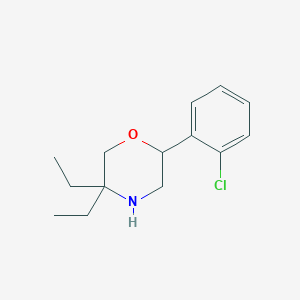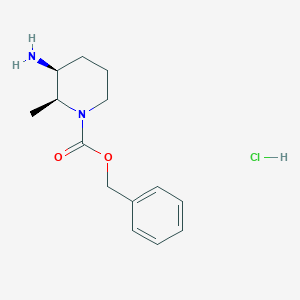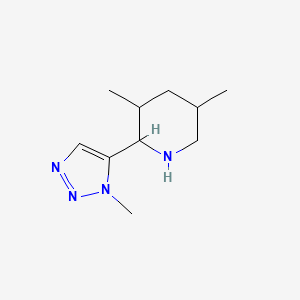
(e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one is an organic compound that features a dimethylamino group, a fluoropyridinyl group, and a prop-2-en-1-one moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoropyridine and dimethylamine.
Formation of the Enone: The prop-2-en-1-one moiety can be introduced through aldol condensation or other carbon-carbon bond-forming reactions.
Dimethylamino Group Introduction: The dimethylamino group can be introduced via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
(e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution may result in various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of (e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors that mediate cellular responses.
Pathways: Modulation of signaling pathways that regulate cell function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(e)-3-(Dimethylamino)-1-(4-fluoropyridin-3-yl)prop-2-en-1-one: Similar structure with a different fluorine position.
(e)-3-(Dimethylamino)-1-(5-chloropyridin-3-yl)prop-2-en-1-one: Chlorine instead of fluorine.
(e)-3-(Dimethylamino)-1-(5-fluoropyridin-2-yl)prop-2-en-1-one: Different position of the prop-2-en-1-one moiety.
Uniqueness
The uniqueness of (e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C10H11FN2O |
|---|---|
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
(E)-3-(dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H11FN2O/c1-13(2)4-3-10(14)8-5-9(11)7-12-6-8/h3-7H,1-2H3/b4-3+ |
Clé InChI |
JOLMISHPBMFZTH-ONEGZZNKSA-N |
SMILES isomérique |
CN(C)/C=C/C(=O)C1=CC(=CN=C1)F |
SMILES canonique |
CN(C)C=CC(=O)C1=CC(=CN=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13079169.png)

![2-[(4Z)-Oxepan-4-ylidene]acetic acid](/img/structure/B13079181.png)




![[3-(Trifluoromethyl)adamantan-1-yl]methanamine](/img/structure/B13079211.png)

![5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13079217.png)




